3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound features a 1,2,4-triazole ring, a structure known for its presence in various biologically active molecules. The compound’s molecular formula is C16H14N4O2, and it has a molecular weight of 294.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the esterification of nicotinic acid with 3,5-dimethylphenol, followed by the introduction of the 1,2,4-triazole ring. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can inhibit or activate enzymes, alter cell signaling pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted 1,2,4-triazoles: These compounds share the triazole ring and exhibit similar biological activities.
Nicotinate esters: Compounds like methyl nicotinate and ethyl nicotinate have similar ester functionalities but differ in their biological and chemical properties.
Uniqueness
3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of the triazole and nicotinate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-12(2)7-14(6-11)22-16(21)13-3-4-15(18-8-13)20-10-17-9-19-20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRBQRVNPNEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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